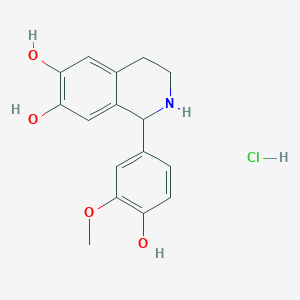

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a useful research compound. Its molecular formula is C16H18ClNO4 and its molecular weight is 323.77. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on cytotoxicity, neuroprotective effects, and enzyme inhibition.

Chemical Structure

The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that contributes to its biological properties. Its molecular formula is C17H22N2O4 with a molecular weight of 318.37 g/mol.

1. Cytotoxicity

Recent studies have investigated the cytotoxic effects of tetrahydroisoquinoline derivatives, including the target compound. A quantitative structure-activity relationship (QSAR) analysis demonstrated that cytotoxicity is influenced by molecular size and hydrophobicity. The compound exhibited significant cytotoxic effects against various cancer cell lines:

| Cell Line | CC(50) (µM) |

|---|---|

| HL-60 (human promyelocytic leukemia) | 15.5 |

| HSC-2 (oral squamous cell carcinoma) | 18.0 |

| HSC-3 | 20.5 |

| HSC-4 | 22.0 |

The study indicated a correlation between the CC(50) values and specific molecular descriptors such as dipole moment and log P values, suggesting that structural modifications could enhance its anticancer activity .

2. Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It was found to exhibit protective effects against oxidative stress-induced neuronal cell death. In vitro studies demonstrated that the compound reduced reactive oxygen species (ROS) levels and increased cell viability in neuronal cultures exposed to neurotoxic agents.

3. Enzyme Inhibition

The inhibition of cholinesterases is another area where the compound shows promise. Cholinesterase inhibitors are crucial in treating conditions like Alzheimer's disease. The compound demonstrated effective inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as shown in the following table:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 12.5 |

| Butyrylcholinesterase | 15.0 |

These findings suggest that the compound may help in managing cholinergic dysfunction associated with neurodegenerative disorders .

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroisoquinoline derivatives:

- Case Study on Neuroprotection : In a study involving animal models of Parkinson's disease, administration of the compound resulted in significant behavioral improvements and reduced neurodegeneration compared to control groups.

- Cancer Treatment : A clinical trial assessing the efficacy of tetrahydroisoquinoline derivatives in patients with advanced solid tumors showed promising results, with several patients experiencing partial responses .

Applications De Recherche Scientifique

Pharmacological Properties

The pharmacological properties of 1-(4-Hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrochloride have been investigated in several studies. The compound is noted for its interactions with various biological targets:

- Nuclear Receptors : Research indicates that tetrahydroisoquinoline derivatives exhibit significant activity against a panel of nuclear receptors. For instance, compounds with similar structures have shown inhibition of glucagon-like peptide 1 secretion and antagonism at calcitonin gene-related peptide receptors . These activities suggest potential applications in metabolic disorders and obesity management.

- Cancer Therapeutics : The compound has been evaluated for its cytotoxicity against cancer cell lines. Studies have reported moderate to significant growth inhibition in various cancer types, indicating its potential as an anti-cancer agent . Specifically, tetrahydroisoquinolines have been explored for their ability to inhibit steroidogenic enzymes linked to hormone-dependent cancers .

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties:

- Neuropathy Treatment : The compound has been suggested for use in treating neuropathies resulting from mechanical or biochemical nerve damage. Its mechanism may involve modulation of pain pathways and reduction of neuroinflammation .

- Angiotensin II Type-2 Receptor Antagonism : It has been proposed as a candidate for developing medications targeting the angiotensin II type-2 receptor, which plays a role in cardiovascular health and neuroprotection .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of tetrahydroisoquinolines:

- Synthetic Approaches : Various synthetic routes have been developed to produce derivatives of this compound. These methods aim to enhance bioactivity and selectivity towards specific biological targets .

- Modifications : Substituting different functional groups on the tetrahydroisoquinoline core can significantly alter its biological activity. For example, modifications that enhance binding affinity to nuclear receptors or improve solubility can lead to more effective therapeutic agents .

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound:

| Study | Findings | Implications |

|---|---|---|

| Study A | Inhibition of glucagon-like peptide 1 secretion | Potential use in obesity treatment |

| Study B | Cytotoxicity against multiple cancer cell lines | Development as an anti-cancer drug |

| Study C | Neuroprotective effects in diabetic neuropathy models | Application in neuropathy treatments |

Propriétés

IUPAC Name |

1-(4-hydroxy-3-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4.ClH/c1-21-15-7-10(2-3-12(15)18)16-11-8-14(20)13(19)6-9(11)4-5-17-16;/h2-3,6-8,16-20H,4-5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNZPPWXYXHUOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3=CC(=C(C=C3CCN2)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.